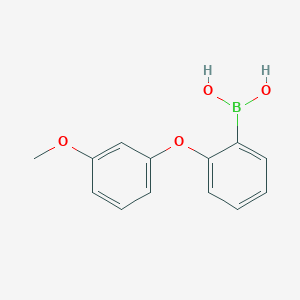
(2-(3-Methoxyphenoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-甲氧基苯氧基)苯基)硼酸是一种有机化合物,属于硼酸类。硼酸以其在有机合成中的多功能性而闻名,特别是在通过 Suzuki-Miyaura 偶联等反应形成碳-碳键方面。该化合物在苯环上连接了一个硼酸基团,该苯环进一步被甲氧基苯氧基取代。这些官能团的存在使其成为各种化学反应和应用中的宝贵中间体。
准备方法
合成路线和反应条件
(2-(3-甲氧基苯氧基)苯基)硼酸的合成通常包括以下步骤:
起始原料: 合成从商业上可获得的起始原料开始,例如 3-甲氧基苯酚和 2-溴苯基硼酸。
偶联反应: 关键步骤涉及 Suzuki-Miyaura 偶联反应,其中 3-甲氧基苯酚在钯催化剂和碳酸钾等碱的存在下与 2-溴苯基硼酸偶联。该反应通常在甲苯或乙醇等有机溶剂中于回流条件下进行。
纯化: 使用柱色谱等技术对粗产品进行纯化,以获得高纯度的目标 (2-(3-甲氧基苯氧基)苯基)硼酸。
工业生产方法
在工业环境中,(2-(3-甲氧基苯氧基)苯基)硼酸的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高工艺效率和产率。此外,工业方法可能会采用更环保的溶剂和催化剂,以最大程度地减少浪费并降低环境影响。
化学反应分析
反应类型
(2-(3-甲氧基苯氧基)苯基)硼酸会发生各种类型的化学反应,包括:
Suzuki-Miyaura 偶联: 这是最常见的反应,其中硼酸基团在钯催化剂的存在下与芳基或烯基卤化物反应形成碳-碳键。
氧化: 硼酸基团可以被氧化形成酚或其他含氧衍生物。
取代: 苯环上的甲氧基可以进行亲核取代反应,引入其他官能团。
常用试剂和条件
钯催化剂: 用于 Suzuki-Miyaura 偶联反应。
碱: 例如碳酸钾或氢氧化钠,用于去质子化硼酸基团。
氧化剂: 例如过氧化氢或高碘酸钠,用于氧化反应。
主要生成物
联芳基化合物: 通过 Suzuki-Miyaura 偶联形成。
酚: 通过硼酸基团氧化形成。
取代的苯基衍生物: 通过亲核取代反应形成。
科学研究应用
(2-(3-甲氧基苯氧基)苯基)硼酸在科学研究中具有广泛的应用,包括:
化学: 用作复杂有机分子合成的构建块,特别是在通过 Suzuki-Miyaura 偶联形成联芳基化合物方面。
生物学: 用于开发用于检测生物分子的分子探针和传感器。
医学: 研究其在药物发现和开发中的潜在用途,特别是作为丝氨酸蛋白酶和激酶等酶的抑制剂。
工业: 用于生产先进材料,包括聚合物和电子元件。
作用机制
(2-(3-甲氧基苯氧基)苯基)硼酸的作用机制主要涉及其与各种分子靶标形成稳定复合物的能力。硼酸基团可以与生物分子中的羟基和氨基相互作用,导致酶活性受到抑制。在 Suzuki-Miyaura 偶联的情况下,硼酸基团与钯催化剂发生转金属化,然后发生还原消除以形成所需的碳-碳键。
相似化合物的比较
类似化合物
苯基硼酸: 一种更简单的硼酸,在硼酸部分连接了一个苯基。
3-甲氧基苯基硼酸: 与 (2-(3-甲氧基苯氧基)苯基)硼酸类似,但缺少额外的苯氧基。
4-甲氧基苯基硼酸: 另一种类似的化合物,甲氧基位于对位。
独特性
(2-(3-甲氧基苯氧基)苯基)硼酸的独特性在于苯环上同时存在甲氧基和苯氧基。这种结构特征增强了其反应活性,并使其在有机合成和科学研究中具有更广泛的应用。
属性
分子式 |
C13H13BO4 |
|---|---|
分子量 |
244.05 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9,15-16H,1H3 |
InChI 键 |
JYXRGXXJCXJJAA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1OC2=CC=CC(=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


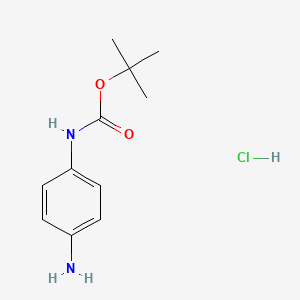

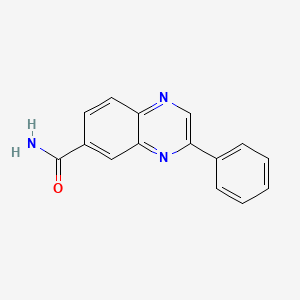
![4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865840.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
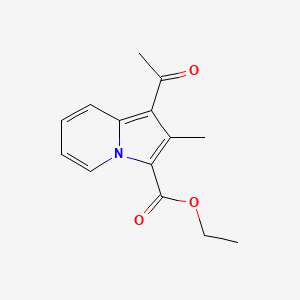

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
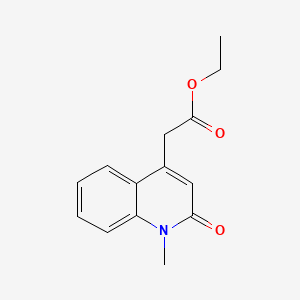
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)


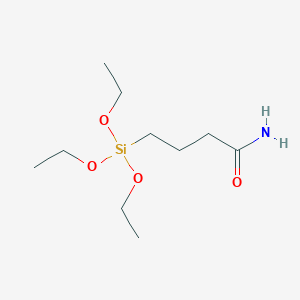
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
